(-)-Trachelogenin Demonstrates Higher Potency than Arctigenin in Inhibiting Excitatory Synaptic Transmission
In a direct comparative ex vivo study on rat brain slices, (-)-Trachelogenin demonstrated higher potency than arctigenin in modulating synaptic activity. The study concluded that trachelogenin acts via inhibition of AMPA and KA receptors and has a higher potency than arctigenin [1]. Notably, a significant decrease in hippocampal population spike amplitude was observed with trachelogenin at 0.5 µM, while a comparable effect from arctigenin was only observed at a concentration of 1 µM [1].
| Evidence Dimension | Potency for decreasing hippocampal population spike (POPS) amplitude |
|---|---|
| Target Compound Data | Trachelogenin at 0.5 µM significantly decreased POPS amplitude. |
| Comparator Or Baseline | Arctigenin required a higher concentration of 1 µM to achieve a comparable, significant decrease in POPS amplitude. |
| Quantified Difference | Trachelogenin was effective at half the concentration of arctigenin, indicating a higher potency. |
| Conditions | Ex vivo electrophysiology in the CA1 hippocampus region of rat brain slices. |
Why This Matters
For neuroscience research, this demonstrates that (-)-Trachelogenin is a more potent molecular tool than arctigenin for modulating AMPA/KA receptor-mediated glutamatergic transmission, enabling more sensitive experimental designs.
- [1] Koech PK, et al. Anti-glutamatergic Effects of Three Lignan Compounds: Arctigenin, Matairesinol and Trachelogenin - An ex vivo Study on Rat Brain Slices. Planta Med. 2023. View Source
